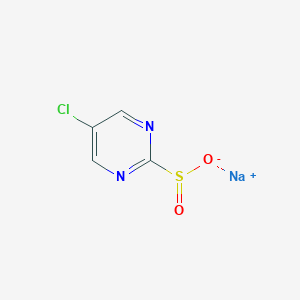
Praseodymium(III)acetylacetonatehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(III) acetylacetonate hydrate is a coordination complex with the chemical formula Pr(C5H7O2)3·xH2O. This compound is part of the broader family of lanthanide acetylacetonates, which are known for their unique properties and applications in various fields. Praseodymium, a rare earth element, forms a stable complex with acetylacetonate ligands, making it useful in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(III) acetylacetonate hydrate can be synthesized through the reaction of praseodymium chloride with sodium acetylacetonate or lithium acetylacetonate in the solid phase. This reaction typically yields the desired praseodymium acetylacetonate complex along with by-products such as NaPr(acac)4 or LiPr(acac)4 .
Industrial Production Methods: In an industrial setting, the preparation of praseodymium(III) acetylacetonate hydrate involves the reaction of trialkoxypraseodymium with acetylacetone. This method ensures a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.
Reduction: It can be reduced under specific conditions to yield praseodymium(II) complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as o-phenanthroline, to form different coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Praseodymium(IV) acetylacetonate complexes.
Reduction: Praseodymium(II) acetylacetonate complexes.
Substitution: Various praseodymium coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Praseodymium(III) acetylacetonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in bioinorganic chemistry.
Medicine: Praseodymium complexes are investigated for their potential use in medical imaging and as therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as high-performance ceramics and phosphors for lighting and display technologies
Mecanismo De Acción
The mechanism by which praseodymium(III) acetylacetonate hydrate exerts its effects involves the coordination of praseodymium ions with acetylacetonate ligands. This coordination stabilizes the praseodymium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Praseodymium(III) acetylacetonate hydrate can be compared with other lanthanide acetylacetonate complexes, such as:
- Cerium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
- Europium(III) acetylacetonate hydrate
Uniqueness: Praseodymium(III) acetylacetonate hydrate is unique due to its specific electronic configuration and the resulting optical and magnetic properties. These properties make it particularly valuable in applications requiring precise control over electronic and magnetic behavior .
Propiedades
Fórmula molecular |
C15H23O7Pr |
|---|---|
Peso molecular |
456.25 g/mol |
Nombre IUPAC |
pentane-2,4-dione;praseodymium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Pr/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
Clave InChI |
VZTJCWSIKBSIGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Pr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




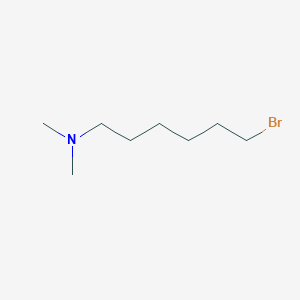
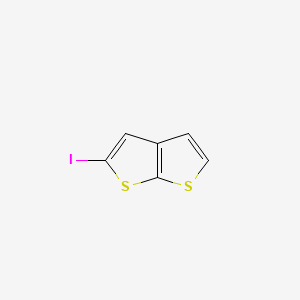
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
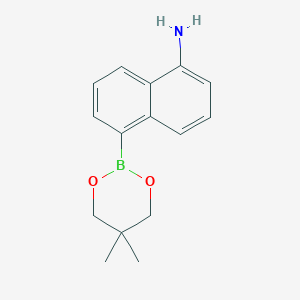
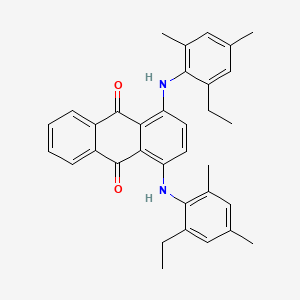
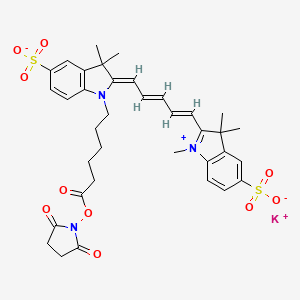
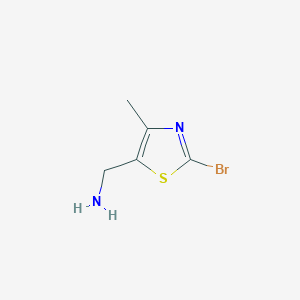
![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

